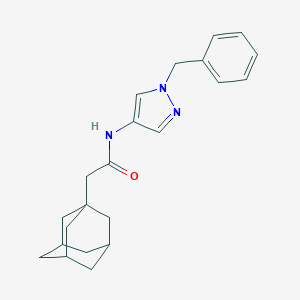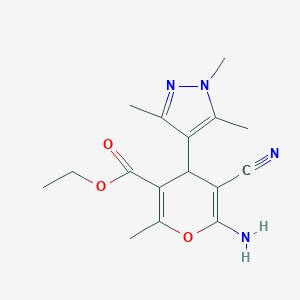
2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide, also known as AAPA, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide is not fully understood. However, studies suggest that this compound exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound also interacts with various molecular targets such as histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and heat shock proteins (HSPs).
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have reported that this compound inhibits the proliferation of cancer cells, induces apoptosis, and reduces tumor growth in animal models. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide is its potential therapeutic applications in various diseases. This compound is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Future Directions
Future research on 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide should focus on elucidating its exact mechanism of action and molecular targets. Studies should also investigate the potential of this compound as a therapeutic agent in other diseases such as diabetes, cardiovascular disease, and inflammatory disorders. In addition, the development of more soluble formulations of this compound could improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in various diseases such as cancer and neurodegenerative disorders. The synthesis of this compound is relatively simple, and it has been extensively studied for its biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide involves the reaction of 1-adamantylamine and 1-benzyl-1H-pyrazole-4-carboxylic acid in the presence of coupling reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound also shows neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Properties
Molecular Formula |
C22H27N3O |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(1-benzylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C22H27N3O/c26-21(12-22-9-17-6-18(10-22)8-19(7-17)11-22)24-20-13-23-25(15-20)14-16-4-2-1-3-5-16/h1-5,13,15,17-19H,6-12,14H2,(H,24,26) |
InChI Key |
GNRZDUZNHZQNDL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CN(N=C4)CC5=CC=CC=C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CN(N=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B280096.png)
![methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280100.png)
![2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B280101.png)
![N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280102.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)
![2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280106.png)
![methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280109.png)
![methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280110.png)
![ethyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280111.png)

![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)
